

Technical Guide: Solubility Profile of Dimethyl 2,5-dioxahexanedioate[1][2]

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Compound of Interest

Compound Name: Dimethyl 2,5-dioxohexanedioate

CAS No.: 64725-37-7

Cat. No.: B3276771

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Executive Summary & Compound Identity

Dimethyl 2,5-dioxahexanedioate (also known as Ethylene glycol bis(methyl carbonate) or DMDOHD) is a linear aliphatic dicarbonate.[1] Unlike common dialkyl carbonates (e.g., DMC, DEC), this molecule features an ethylene glycol core capped with two methyl carbonate groups.[1]

This structural modification imparts unique physicochemical properties, most notably enhanced anodic stability (up to 5.2 V vs Li/Li⁺) and a specific solvation sheath for lithium ions, making it a critical candidate for next-generation 5V-class lithium-ion batteries.[1][2]

Chemical Identity Table

Parameter	Detail
CAS Number	88754-66-9
IUPAC Name	Dimethyl 2,5-dioxahexanedioate; Ethane-1,2-diyl dimethyl dicarbonate
Molecular Formula	C ₆ H ₁₀ O ₆
Molecular Weight	178.14 g/mol
Physical State	Colorless liquid (at 20°C)
Boiling Point	~220 °C (at 760 mmHg)
Density	1.24 g/cm ³
LogP (Calc)	~0.8 (Moderate Lipophilicity)



Disambiguation Note: Users often confuse this compound with Dimethyl 2,5-dioxoadipate (a diketone, CAS 19576-06-8).[1] The "dioxo" nomenclature explicitly refers to the oxygen atoms in the ether/carbonate linkage, whereas "dioxo" refers to ketone groups.[1] This guide focuses on the dioxo (carbonate) variant, CAS 88754-66-9.[1][3]

Solubility Profile & Solvent Compatibility[6]

The solubility behavior of Dimethyl 2,5-dioxahexanedioate is governed by its dual carbonate functionality, which allows it to interact effectively with polar aprotic solvents and lithium salts while maintaining miscibility with standard organic media.[1]

Primary Solvent Compatibility

The compound exhibits high solubility (miscibility) in a range of polar and non-polar organic solvents.[1]

Solvent Class	Representative Solvents	Solubility Status	Mechanistic Insight
Chlorinated Hydrocarbons	Dichloromethane (DCM), Chloroform	Miscible	Dipole-dipole interactions favor dissolution; excellent solvent for NMR analysis.[1]
Alcohols	Methanol, Ethanol	Soluble	Hydrogen bonding with carbonate oxygens facilitates solubility, though transesterification may occur over time.[1]
Esters	Ethyl Acetate	Miscible	"Like-dissolves-like" principle; compatible polarity.[1]
Carbonates	Dimethyl Carbonate (DMC), EC, PC	Miscible	Ideal for blending in electrolyte formulations (co-solvent systems).[1]
Ethers	THF, 1,4-Dioxane	Soluble	Ether oxygens in the solvent interact with the carbonate carbonyls.[1]
Water	H ₂ O	Limited / Reactive	Caution: While theoretically polar, organic carbonates are prone to hydrolysis in aqueous media, generating CO ₂ , methanol, and ethylene glycol.

Electrolyte Salt Solubility

A defining characteristic of Dimethyl 2,5-dioxahexanedioate is its ability to solvate lithium salts at high concentrations, a requirement for battery applications.[1]

- LiPF₆ (Lithium Hexafluorophosphate): Soluble (>1.0 M).[1]
- LiTFSI (Lithium Bis(trifluoromethanesulfonyl)imide): Soluble.[1][3][4]
- Mechanism: The carbonyl oxygens of the carbonate groups act as Lewis bases, coordinating with Li⁺ ions to form a stable solvation shell (typically tetra-coordinated).[1]

Experimental Protocols

Protocol: Determination of Saturation Solubility (Gravimetric Method)

This protocol validates the solubility limit of the compound in a target solvent (e.g., a co-solvent for battery blends).[1]

Reagents:

- Dimethyl 2,5-dioxahexanedioate (Analyte)[1][3][2][5][6][7][8][9]
- Target Solvent (anhydrous grade recommended)[1]

Workflow:

- Preparation: Weigh 5.0 g of the target solvent into a scintillation vial equipped with a magnetic stir bar. Record mass ().[1][10]
- Addition: Add Dimethyl 2,5-dioxahexanedioate dropwise while stirring at 25°C.
- Observation: Continue addition until a persistent cloudiness or phase separation is observed (if immiscible) or until the target concentration is reached (if miscible).
- Equilibration: Seal the vial and stir for 4 hours at controlled temperature.

- Analysis: If phase separation occurs, centrifuge the mixture. Remove the supernatant and analyze the concentration via GC-FID or Refractive Index (RI).[1]

Protocol: Hydrolytic Stability Assessment (NMR)

Since water solubility is complicated by hydrolysis, this protocol quantifies stability in wet environments.[1]

Reagents:

- Deuterated Solvent: DMSO-d₆ or CDCl₃[1]
- D₂O (Deuterium Oxide)[1]

Workflow:

- Dissolve 20 mg of Dimethyl 2,5-dioxahexanedioate in 0.6 mL DMSO-d₆.
- Acquire a baseline ¹H-NMR spectrum (t=0).[1]
 - Key Signals: Methyl protons (~3.8 ppm), Ethylene protons (~4.4 ppm).[1]
- Add 50 μL of D₂O to the NMR tube and shake.[1]
- Acquire spectra at t=1h, 6h, and 24h.[1]
- Monitoring: Look for the emergence of methanol (CH₃OD) peaks (~3.3 ppm) or ethylene glycol peaks, indicating hydrolysis.[1]

Stability & Handling Logic

Chemical Stability[1]

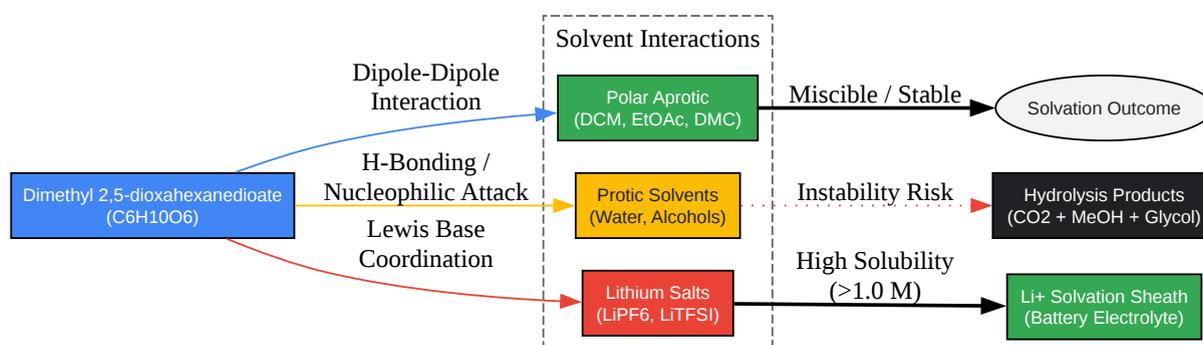
- Hydrolysis: Susceptible to acid/base-catalyzed hydrolysis.[1][11] Store under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress.[1]
- Transesterification: In the presence of alcohols (e.g., methanol) and a catalyst, the methyl groups can exchange, altering the purity.[1] Avoid protic solvents for long-term storage.[1]

Storage Recommendations

- Temperature: 2–8°C (Refrigerated) recommended to minimize slow degradation.[1]
- Atmosphere: Anhydrous; store in a desiccator or glovebox if used for electrochemical applications.[1]

Visualization of Solubility Dynamics

The following diagram illustrates the solvation mechanism and stability pathways for Dimethyl 2,5-dioxahexanedioate.



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Figure 1: Solvation pathways showing stability risks in protic media vs. stable coordination in aprotic electrolytes.

References

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